Cas no 1141669-69-3 (2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)

2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine 化学的及び物理的性質
名前と識別子
-
- Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine
- 2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- benzyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
- 2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester
- TRA0046741
- SY004974
- AB1000305
- AB0063404
- Z7498
- Benzyl 2-amino-6,7-dihyd
- Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carbox
- DB-019735
- 2-Amino-5-Cbz-4 pound not5 pound not6 pound not7-tetrahydrothiazolo[5 pound not4-c]pyridine
- AKOS015950503
- Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
- A894256
- MFCD11656828
- 1141669-69-3
- CS-0132946
- BENZYL 2-AMINO-4H,6H,7H-[1,3]THIAZOLO[5,4-C]PYRIDINE-5-CARBOXYLATE
- Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, phenylmethyl ester
- AS-32174
- DTXSID70712320
- 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine
-
- MDL: MFCD11656828
- インチ: 1S/C14H15N3O2S/c15-13-16-11-6-7-17(8-12(11)20-13)14(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16)
- InChIKey: WZTQWXKHLAJTRC-UHFFFAOYSA-N
- ほほえんだ: S1C(N([H])[H])=NC2=C1C([H])([H])N(C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C2([H])[H]
計算された属性
- せいみつぶんしりょう: 289.08800
- どういたいしつりょう: 289.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.7
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 97.42000
- LogP: 2.28820
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine セキュリティ情報
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM170118-1g |
Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
1141669-69-3 | 95%+ | 1g |
$134 | 2023-11-24 | |
eNovation Chemicals LLC | K10602-1g |
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
1141669-69-3 | 97% | 1g |
$470 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853149-5g |
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
1141669-69-3 | ≥95% | 5g |
¥1,350.00 | 2022-01-11 | |
abcr | AB451644-5 g |
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine; . |
1141669-69-3 | 5g |
€689.00 | 2023-04-22 | ||
eNovation Chemicals LLC | D688127-5g |
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
1141669-69-3 | >95% | 5g |
$430 | 2024-07-20 | |
eNovation Chemicals LLC | D688127-0.25g |
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine |
1141669-69-3 | >95% | 0.25g |
$115 | 2023-09-03 | |
TRC | A595320-25mg |
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine |
1141669-69-3 | 25mg |
$ 64.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D951007-5g |
Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, phenylmethyl ester |
1141669-69-3 | 97% | 5g |
$275 | 2024-07-28 | |
TRC | A595320-250mg |
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine |
1141669-69-3 | 250mg |
$ 190.00 | 2023-04-19 | ||
Chemenu | CM170118-5g |
Benzyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
1141669-69-3 | 95%+ | 5g |
$471 | 2023-11-24 |
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridineに関する追加情報
Professional Introduction to Compound with CAS No. 1141669-69-3 and Product Name: 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine
The compound with the CAS number 1141669-69-3 and the product name 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group and a carbazole moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of thiazolo[5,4-c]pyridine derivatives in the development of novel therapeutic agents. The compound in question, 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine, has been studied for its pharmacological potential in various disease models. Its structural framework combines the favorable characteristics of both thiazole and pyridine rings, which are well-documented for their biological activity. Specifically, the thiazole ring is known for its role in antimicrobial and anti-inflammatory applications, while the pyridine ring is often associated with central nervous system (CNS) activities.
The incorporation of a carbazole group at the 5-position enhances the compound's binding affinity to certain biological targets. Carbazole derivatives have been extensively explored for their anticancer, antimicrobial, and anti-inflammatory properties. In particular, the carbazole moiety in this compound is expected to contribute to its interaction with proteins and enzymes involved in disease pathways. This has led to its investigation as a lead compound in drug discovery efforts targeting neurological disorders and infectious diseases.
One of the most compelling aspects of 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within its framework, researchers can fine-tune its pharmacological properties. For instance, the amino group at the 2-position can be further functionalized to introduce additional biological activity or improve metabolic stability. Such modifications are crucial for optimizing drug candidates for clinical use.
In vitro studies have demonstrated promising results regarding the biological activity of this compound. Initial assays have shown that it exhibits inhibitory effects on certain enzymes and receptors relevant to cancer progression and inflammation. The 2-Amino group plays a pivotal role in these interactions by facilitating hydrogen bonding and electrostatic interactions with target molecules. Additionally, the tetrahydropyridine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug development.
The synthesis of 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been utilized to construct the heterocyclic core efficiently. These synthetic strategies align with contemporary trends in organic chemistry aimed at improving sustainability and scalability.
Recent advancements in computational chemistry have also played a significant role in understanding the molecular interactions of this compound. Molecular docking studies have been conducted to predict its binding affinity to various biological targets. These simulations have provided valuable insights into how different functional groups contribute to its pharmacological profile. Such computational approaches are increasingly integral to modern drug discovery pipelines due to their efficiency and cost-effectiveness.
The potential applications of 2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine extend beyond traditional pharmaceuticals. Researchers are exploring its utility in agrochemicals and specialty chemicals where similar heterocyclic structures are known to exhibit desirable properties. The robustness of its chemical framework makes it a promising candidate for further industrial applications once its safety profile is thoroughly evaluated.
As our understanding of molecular interactions continues to evolve,the significance of compounds like 2-Amino-5-cbz-4,5,6,7-tetrahydro-l,3-thiazolo[5,4-c]pyridine becomes increasingly apparent。 Their unique structural features offer opportunities for innovation across multiple sectors of science and industry。 Ongoing research efforts are focused on elucidating their mechanisms of action and optimizing their formulations for practical use。 With continued advancements in synthetic chemistry and computational biology,this class of compounds holds great promise for addressing some of the most pressing challenges in medicine today。
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